Nonyl decanoate

Description

BenchChem offers high-quality Nonyl decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonyl decanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-5-7-9-11-13-15-17-19(20)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHKSJXMXQZMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195058 | |

| Record name | Nonyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42231-48-1 | |

| Record name | Decanoic acid, nonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42231-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042231481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonyl decanoate chemical structure and properties

An In-Depth Technical Guide to Nonyl Decanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of nonyl decanoate (C₁₉H₃₈O₂), a fatty acid ester of significant interest in the cosmetics, personal care, and pharmaceutical industries. The document details the molecule's chemical structure, nomenclature, and key physicochemical properties. It presents a robust, field-proven protocol for its synthesis via Fischer-Speier esterification, complete with mechanistic insights and workflow diagrams. Furthermore, this guide outlines rigorous analytical methodologies for the characterization and purity assessment of nonyl decanoate, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Finally, it discusses the current applications and future potential of this versatile ester, grounding all claims in authoritative scientific references. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of nonyl decanoate.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

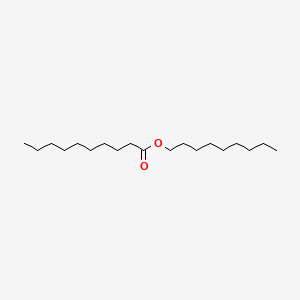

Nonyl decanoate is the ester formed from the condensation of n-nonyl alcohol (1-nonanol) and decanoic acid (capric acid). The structure consists of a ten-carbon acyl chain linked via an ester functional group to a nine-carbon alkyl chain.

-

IUPAC Name: nonyl decanoate[1]

-

Synonyms: Nonyl caprate, Decanoic acid, nonyl ester[2][3][4]

-

Canonical SMILES: CCCCCCCCCC(=O)OCCCCCCCCC[1]

Physicochemical Properties

Nonyl decanoate is a colorless liquid with properties characteristic of a long-chain fatty acid ester. Its high molecular weight and long hydrocarbon chains render it highly lipophilic and practically insoluble in water.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Nonyl Decanoate

| Property | Value | Source(s) |

| Molecular Weight | 298.50 g/mol | [2][5] |

| Appearance | Colorless liquid | Assumed based on similar esters |

| Boiling Point | 348.7 °C at 760 mmHg | [3][5] |

| Density | 0.863 g/cm³ | [5] |

| Flash Point | 167.6 °C (333 °F) TCC | [3][5] |

| Refractive Index | 1.444 | [5] |

| Vapor Pressure | 4.94 x 10⁻⁵ mmHg at 25°C (est.) | [3][5] |

| Water Solubility | 0.001172 mg/L at 25 °C (est.) | [3] |

| logP (o/w) | 8.2 - 8.68 (est.) | [1][3] |

Synthesis of Nonyl Decanoate via Fischer-Speier Esterification

Principle of Esterification

The most common and industrially viable method for synthesizing nonyl decanoate is the Fischer-Speier esterification.[6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (decanoic acid) and an alcohol (1-nonanol).[7][8]

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[7]

-

Equilibrium Control: Fischer esterification is a reversible process.[8][10] To drive the reaction toward the ester product, the equilibrium must be shifted to the right. This is achieved by applying Le Châtelier's principle in two primary ways:

-

Use of Excess Reactant: Employing a stoichiometric excess of one reactant (typically the less expensive one, in this case, 1-nonanol) increases the probability of productive collisions and pushes the equilibrium forward.[8]

-

Removal of Water: The reaction produces water as a byproduct.[9] Actively removing this water as it forms prevents the reverse reaction (ester hydrolysis) from occurring. This is commonly accomplished using a Dean-Stark apparatus, which azeotropically removes water with a non-polar solvent like toluene.[6]

-

Detailed Experimental Protocol for Laboratory Synthesis

This protocol describes a self-validating system for the synthesis and subsequent purification of nonyl decanoate, ensuring a high-purity final product.

Materials:

-

Decanoic acid (1.0 eq)

-

1-Nonanol (1.5 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)

-

Toluene (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle, Separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add decanoic acid (e.g., 17.2 g, 0.1 mol) and 1-nonanol (e.g., 21.6 g, 0.15 mol).

-

Solvent and Catalyst Addition: Add toluene (~100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~0.002 mol).

-

Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will co-distill as an azeotrope. The denser water will separate in the side arm of the Dean-Stark trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected in the trap (typically 3-5 hours).

-

Reaction Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Deionized water (2 x 50 mL)

-

Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Causality: This step is critical to remove the acid, which could otherwise catalyze hydrolysis during storage or cause degradation during distillation. (Observe for cessation of CO₂ evolution).

-

Brine (1 x 50 mL) to break any emulsions and begin the drying process.

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl for 10-15 minutes. Filter the solution to remove the drying agent.

-

Solvent Removal and Purification: Remove the toluene solvent using a rotary evaporator. The resulting crude nonyl decanoate can be further purified by vacuum distillation to yield a clear, colorless liquid of high purity.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of nonyl decanoate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized nonyl decanoate. The primary methods employed are chromatographic and spectroscopic.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of GC-MS: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like esters.[11] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[12] As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum (fingerprint) for each compound.[13]

Detailed Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the nonyl decanoate sample (e.g., 1 µL in 1 mL of hexane or ethyl acetate).

-

Instrumentation:

-

GC System: Agilent GC or similar, equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty acid esters.

-

MS Detector: Quadrupole or Ion Trap Mass Spectrometer.

-

-

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for purity assessment)

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 min.

-

-

Causality: This temperature program ensures that lower-boiling point impurities (like residual reactants) elute first, followed by the target compound, providing good separation.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The retention time of the major peak confirms the compound's elution characteristics. The corresponding mass spectrum is compared against a reference library (e.g., NIST) for positive identification. Purity is assessed by integrating the peak area of nonyl decanoate relative to the total peak areas in the chromatogram.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of FT-IR: FT-IR spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule.[14][15] Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. An FT-IR spectrum provides a unique fingerprint of a compound's functional groups.[15]

Expected Spectral Features: For nonyl decanoate, the FT-IR spectrum will be dominated by features characteristic of a long-chain aliphatic ester:

-

C-H Stretch (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region, originating from the many CH₂ and CH₃ groups in the nonyl and decanoyl chains.

-

C=O Stretch (Ester): A very strong, sharp, and prominent absorption band around 1740 cm⁻¹. This is the most diagnostic peak for identifying the ester functional group. The characteristic band for the precursor carboxylic acid (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹) should be absent in the pure product.[16]

-

C-O Stretch (Ester): A strong band in the 1160-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester group.

Analytical Workflow Visualization

Caption: Workflow for the analytical characterization of nonyl decanoate.

Applications and Significance

Nonyl decanoate's physicochemical properties—namely its low volatility, excellent spreadability, and emollient feel—make it a valuable ingredient in several sectors.

-

Cosmetics and Personal Care: As an emollient and skin-conditioning agent, nonyl decanoate is used in formulations such as lotions, creams, and makeup.[17] It helps to soften and smooth the skin by forming a non-greasy, occlusive layer that reduces water loss. Its function is similar to other fatty alcohols and esters used to enhance the texture and feel of cosmetic products.[17] The use of esters and other nanostructured materials is a growing trend in the cosmetics industry to improve product performance and delivery.[18][19]

-

Flavor and Fragrance Industry: While not a primary application, esters of this type can be used as fragrance components or as solvents for other fragrance ingredients in complex formulations.

-

Pharmaceutical and Drug Delivery: The lipophilic nature of nonyl decanoate makes it a candidate for use as an excipient in topical and transdermal drug delivery systems. It can act as a penetration enhancer, helping to shuttle active pharmaceutical ingredients (APIs) through the stratum corneum of the skin. It may also be used in the formulation of ointments and as a component of self-emulsifying drug delivery systems (SEDDS).

Conclusion

Nonyl decanoate is a well-defined fatty acid ester with significant utility, particularly in the cosmetics and personal care industries. Its synthesis is straightforward via the robust Fischer-Speier esterification, and its purity can be reliably confirmed using standard analytical techniques like GC-MS and FT-IR spectroscopy. The combination of its desirable emollient properties and chemical stability ensures its continued relevance for researchers and formulators in scientific and industrial settings.

References

-

Decanoic acid, nonyl ester. (n.d.). NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

nonyl decanoate, 42231-48-1. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

Nonadecanoate. (2024). PubChem. Retrieved February 7, 2026, from [Link]

-

The Versatile Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants. (2026). Retrieved February 7, 2026, from [Link]

-

nonyl decanoate. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 7, 2026, from [Link]

-

Applications of Nonionic Surfactants. (n.d.). Rimpro. Retrieved February 7, 2026, from [Link]

-

Nonadecanoic acid. (2024). PubChem. Retrieved February 7, 2026, from [Link]

-

Nonyl decanoate. (2024). PubChem. Retrieved February 7, 2026, from [Link]

-

decyl decanoate, 1654-86-0. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

-

Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Latorre, M., et al. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35, 1-8. Retrieved February 7, 2026, from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

- Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid. (n.d.). Google Patents.

-

Nanosystems in Cosmetic Products: A Brief Overview of Functional, Market, Regulatory and Safety Concerns. (2020). PMC. Retrieved February 7, 2026, from [Link]

-

FT-IR spectra of (a) decanoic acid and (b) compound 5. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 7, 2026, from [Link]

-

High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

-

Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020). MDPI. Retrieved February 7, 2026, from [Link]

-

Experiment 10: Fischer Esterification. (n.d.). Retrieved February 7, 2026, from [Link]

-

Functional Nanostructured Materials in the Cosmetics Industry: A Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

-

The Potential Use of Biosurfactants in Cosmetics and Dermatological Products. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Public Report – Decanoic acid, mixed diesters with octanoic ac. (2021). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved February 7, 2026, from [Link]

- Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. (n.d.). Google Patents.

-

Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. (2005). ResearchGate. Retrieved February 7, 2026, from [Link]

-

a FT-IR spectra of n-decanoic acid, dl-menthol, and HDES. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

4-Nonylphenol. (n.d.). NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Nonanoic acid, 3-methylbutyl ester. (n.d.). US EPA. Retrieved February 7, 2026, from [Link]

Sources

- 1. Nonyl decanoate | C19H38O2 | CID 3016336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decanoic acid, nonyl ester [webbook.nist.gov]

- 3. nonyl decanoate, 42231-48-1 [thegoodscentscompany.com]

- 4. nonyl decanoate | 42231-48-1 [chemicalbook.com]

- 5. 42231-48-1 nonyl decanoate nonyl decanoate - CAS Database [chemnet.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Versatile Applications of 1-Decanol in Cosmetics, Coatings, and Lubricants [hylandachemical.com]

- 18. Nanosystems in Cosmetic Products: A Brief Overview of Functional, Market, Regulatory and Safety Concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of Nonyl Decanoate

Foreword: Understanding the Molecular Landscape

In the realm of pharmaceutical sciences and materials research, a profound understanding of a molecule's fundamental characteristics is the bedrock of innovation. This guide provides a comprehensive technical exploration of Nonyl decanoate (CAS No. 42231-48-1), a long-chain fatty acid ester. Our objective is to move beyond a simple recitation of data points. Instead, we will dissect the causality behind its properties, offering field-proven insights into its analysis and potential applications. For the drug development professional, understanding such a molecule is not merely an academic exercise; it is a critical step in formulating effective, stable, and safe therapeutic systems. This document is structured to serve as both a detailed reference and a practical guide, grounding all assertions in authoritative data and established scientific principles.

Core Molecular Identity and Structure

Nonyl decanoate is the ester formed from nonyl alcohol and decanoic acid. This structure imparts significant lipophilicity, a defining characteristic that governs its solubility, interactions, and potential roles in various applications.

IUPAC Name: nonyl decanoate[1] Synonyms: Decanoic acid, nonyl ester; Nonyl caprate[1][2] CAS Number: 42231-48-1[1][3] Molecular Formula: C₁₉H₃₈O₂[1][3] Molecular Weight: 298.5 g/mol [1]

The molecule consists of a 10-carbon acyl chain (decanoyl group) connected via an ester linkage to a 9-carbon alkyl chain (nonyl group). The absence of double bonds in its structure makes it a saturated ester, which contributes to its chemical stability and resistance to oxidative degradation.

Diagram 1: Chemical Structure of Nonyl Decanoate

Sources

Nonyl decanoate molecular weight and formula

Physicochemical Profiling, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary & Chemical Identity

Nonyl decanoate (CAS: 42231-48-1) represents a specific class of medium-to-long chain fatty acid esters characterized by high lipophilicity and low volatility. While often categorized primarily as a fragrance ingredient due to its waxy, fruity olfactory profile, its physicochemical properties make it a candidate of interest for lipophilic drug delivery systems and transdermal permeation enhancement.

This guide moves beyond basic stoichiometry to provide a rigorous analysis of its synthesis, validation, and application logic.

Core Fundamental Constants

| Parameter | Value | Unit | Method/Source |

| IUPAC Name | Nonyl decanoate | - | IUPAC |

| Molecular Formula | - | Stoichiometry | |

| Molecular Weight | 298.51 | g/mol | Calculated ( |

| CAS Registry | 42231-48-1 | - | Chemical Abstracts Service |

| Boiling Point | ~348 - 350 | °C | @ 760 mmHg (Predicted) |

| Density | 0.863 ± 0.06 | g/cm³ | @ 25°C |

| LogP (Octanol/Water) | ~8.2 - 8.7 | - | High Lipophilicity Indicator |

| Refractive Index | 1.444 | - | @ 20°C |

Structural Analysis & Thermodynamic Implications

The molecular weight of 298.51 g/mol places nonyl decanoate in a "sweet spot" for formulation science. It is heavy enough to remain non-volatile at physiological temperatures (unlike ethyl acetate), yet light enough to retain mobility within lipid bilayers.

-

Lipophilicity (LogP ~8.5): The molecule is dominated by two hydrophobic chains: a 9-carbon alcohol tail and a 10-carbon acid head. This extreme hydrophobicity suggests it will partition almost exclusively into lipid phases, making it an excellent solvent for poorly water-soluble Active Pharmaceutical Ingredients (APIs).

-

Rotatable Bonds (17): The high degree of conformational freedom allows the molecule to intercalate between stratum corneum lipids, potentially disrupting barrier function to enhance transdermal drug delivery.

Synthetic Architecture: High-Yield Esterification Protocol

Rationale: While enzymatic synthesis (lipase-catalyzed) is possible, the most robust method for generating high-purity analytical standards or pilot-scale batches is Fischer Esterification driven by Azeotropic Distillation . This method shifts the equilibrium to the right by physically removing water.

Reagents

-

Decanoic Acid (C10): 1.05 equivalents (Slight excess drives alcohol consumption).

-

Nonan-1-ol (C9): 1.00 equivalent (Limiting reagent).

-

p-Toluenesulfonic Acid (p-TSA): 1-2 mol% (Catalyst).

-

Toluene: Solvent (Forms low-boiling azeotrope with water).

Step-by-Step Protocol

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

-

Charging: Add Nonanol (14.4 g, 100 mmol), Decanoic Acid (18.1 g, 105 mmol), and p-TSA (0.3 g) to the flask. Dissolve in 150 mL Toluene.

-

Reflux: Heat the system to reflux (~110-115°C). Toluene/Water azeotrope will condense and separate in the trap.

-

Monitoring: Continue reflux until water collection ceases (theoretical yield ~1.8 mL water).

-

Workup (Critical for purity):

-

Cool to room temperature.

-

Wash organic phase with 5% NaHCO₃ (removes unreacted decanoic acid and p-TSA). Note: Watch for CO₂ evolution.

-

Wash with Brine (saturated NaCl) to break any emulsions.

-

Dry over anhydrous MgSO₄.

-

-

Purification: Remove toluene via rotary evaporation. Perform vacuum distillation (high vacuum required due to 348°C BP) to isolate pure Nonyl Decanoate.

Workflow Visualization

Caption: Figure 1. Dean-Stark mediated synthesis workflow ensuring stoichiometric conversion via water removal.

Analytical Validation: GC-MS Logic

To validate the synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

-

Retention Index: On a non-polar column (e.g., DB-5), Nonyl Decanoate will elute late (RI ~2076) due to its high boiling point.

-

Fragmentation Pattern (Electron Impact 70eV):

-

Molecular Ion (

): 298 m/z.[1][2][3][4] Often weak or invisible in fatty esters. -

McLafferty Rearrangement: The signature peak. The carbonyl oxygen abstracts a gamma-hydrogen from the acid chain.

-

For decanoates (C10 acid), this rearrangement typically yields a characteristic peak at m/z 60 (acetic acid equivalent) or related alkene fragments depending on the precise rearrangement path, but more distinctively, fatty acid methyl esters show m/z 74. For nonyl esters, the alcohol chain loss is the primary cleavage.

-

-

-Cleavage: Cleavage next to the carbonyl group.

-

Acylium ion (

): m/z 155 . This is the decanoyl group after losing the nonyloxy group. This is usually the Base Peak or very prominent.

-

-

Fragmentation Pathway Diagram

Caption: Figure 2. Predicted Mass Spectrometry fragmentation pathways identifying the decanoyl head group.

Applications in Pharmaceutical Sciences

Nonyl decanoate is not merely a solvent; it is a functional excipient.

A. Transdermal Permeation Enhancer

The mechanism of action relies on the "Lipid-Protein-Partitioning" theory.

-

Intercalation: The C9 and C10 chains insert themselves into the structured lipid bilayers of the Stratum Corneum.

-

Fluidization: This insertion disrupts the packing order, increasing membrane fluidity.

-

Diffusion: This lowers the barrier resistance, allowing APIs (Active Pharmaceutical Ingredients) to diffuse more freely.

B. Lipophilic Drug Vehicle

For highly lipophilic drugs (BCS Class II/IV), nonyl decanoate serves as an oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS) . Its high LogP ensures that lipophilic drugs remain solubilized during storage, preventing precipitation before administration.

References

-

National Institute of Standards and Technology (NIST). Decanoic acid, nonyl ester - Gas Chromatography & Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. Nonyl Decanoate Compound Summary - CID 3016336.[1][3] National Library of Medicine. Retrieved from [Link][3]

-

The Good Scents Company. Nonyl Decanoate General Information and Organoleptics. Retrieved from [Link]

- Steele, J.C., et al.Thermodynamics of Fatty Acid Esters. (General reference for esterification kinetics). Journal of Chemical & Engineering Data.

Sources

- 1. nonyl decanoate, 42231-48-1 [thegoodscentscompany.com]

- 2. Decyl Nonanoate | C19H38O2 | CID 2829318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonyl decanoate | C19H38O2 | CID 3016336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nonyl decanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Nonyl decanoate as a semiochemical in insects

Title: Nonyl Decanoate: Technical Profiling of a Cuticular Semiochemical in Pogonomyrmex Chemical Ecology

Executive Summary

Nonyl decanoate (C₁₉H₃₈O₂) is a linear fatty acid ester functioning as a critical semiochemical within the complex chemical landscape of social insects, most notably the Red Harvester Ant, Pogonomyrmex barbatus.[1] Unlike volatile alarm pheromones (e.g., ketones) that trigger immediate, transient responses, Nonyl decanoate serves as a persistent surface cue . It is a component of the cuticular lipid profile and the "midden" marking system, facilitating nestmate recognition and foraging orientation.

This technical guide dissects the physicochemical properties, biological mechanisms, and experimental protocols required to isolate, synthesize, and validate Nonyl decanoate as a bioactive agent. It is designed for chemical ecologists and drug development professionals investigating lipid-based signaling and persistent delivery systems.

Chemical Profile & Properties[1][2][3][4][5][6]

Nonyl decanoate is an ester formed from the condensation of nonan-1-ol and decanoic acid. Its relatively high molecular weight confers low volatility, making it ideal for substrate-marking rather than airborne signaling.

Table 1: Physicochemical Specifications of Nonyl Decanoate

| Parameter | Specification | Relevance to Bioactivity |

| IUPAC Name | Nonyl decanoate | Standard nomenclature for synthesis. |

| CAS Number | 42231-48-1 | Unique identifier for procurement/database search. |

| Formula | C₁₉H₃₈O₂ | Linear chain; hydrophobic interaction potential. |

| Molecular Weight | 298.51 g/mol | Heavy semiochemical; low vapor pressure (<0.01 mmHg). |

| LogP (Octanol/Water) | ~8.2 - 8.9 (Est.) | Highly lipophilic; partitions into insect cuticle (waxes). |

| Boiling Point | ~348–350 °C | Stable under high environmental temperatures (desert ecology). |

| Odor Profile | Waxy, faint, fatty | Detected via contact chemoreception, not long-range olfaction. |

Biological Function & Ecological Context

In Pogonomyrmex barbatus, Nonyl decanoate is not a solitary signal but functions as an integral component of the Colony-Specific Hydrocarbon Profile .

The "Midden Gradient" Mechanism

Harvester ants maintain a "midden" (refuse pile) surrounding the nest entrance.[2] Research indicates that foragers do not rely solely on visual cues but on a chemical gradient of cuticular lipids, including esters like Nonyl decanoate, transferred from ants to the midden pebbles.

-

Function: Homing Beacon. The concentration of these lipids increases towards the nest entrance, guiding returning foragers.[2][3]

-

Modality: Chemotactile (Contact Chemoreception). The ants tap their antennae on the substrate to detect the ester blend.

Nestmate Recognition

As a cuticular lipid, Nonyl decanoate contributes to the "chemical barcode" that allows ants to distinguish nestmates from intruders. The ratio of this ester relative to other hydrocarbons (alkanes, methyl-branched alkanes) encodes colony identity.

Mechanism of Action: Signal Transduction

The detection of heavy esters like Nonyl decanoate involves specific sensory machinery located on the funiculus of the ant antenna.

DOT Diagram 1: Chemotactile Signaling Pathway

Experimental Workflows

To validate Nonyl decanoate as a bioactive semiochemical, researchers must follow a rigorous isolation and synthesis protocol.

Protocol A: Isolation from Pogonomyrmex barbatus

Rationale: Solvent choice is critical. Hexane is used to dissolve non-polar cuticular lipids without extracting internal polar fluids.

-

Sample Collection: Freeze-kill 50 forager ants at -20°C.

-

Extraction: Immerse ants in 2 mL of HPLC-grade hexane for 5 minutes. Note: Longer immersion risks contamination with internal fluids.

-

Concentration: Evaporate solvent to 100 µL under a gentle stream of Nitrogen (N₂).

-

Derivatization (Optional): If free fatty acids are suspected, methylate; however, Nonyl decanoate is already an ester and can be analyzed directly.

-

Analysis (GC-MS):

-

Column: DB-5 or HP-5MS (Non-polar capillary column).

-

Temp Program: 60°C (1 min) → 20°C/min → 300°C (hold 10 min).

-

Target Ion: Look for molecular ion (

) at m/z 298 and characteristic ester cleavage fragments (e.g., m/z 155 for decanoyl cation or m/z 173 for protonated acid).

-

Protocol B: Chemical Synthesis (Steglich Esterification)

Rationale: Commercial stocks may be impure. In-house synthesis ensures >98% purity for bioassays.

-

Reagents: Decanoic acid (1.0 eq), Nonan-1-ol (1.0 eq), DCC (Dicyclohexylcarbodiimide, 1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve acid and alcohol in DCM at 0°C.

-

Add DMAP, then dropwise add DCC dissolved in DCM.

-

Stir at room temperature for 12 hours. Urea precipitate forms.

-

-

Purification: Filter off urea. Wash filtrate with 0.5N HCl, then saturated NaHCO₃. Dry over MgSO₄.

-

Isolation: Rotary evaporation followed by flash column chromatography (Hexane:Ethyl Acetate 95:5).

Protocol C: The "Artificial Midden" Bioassay

Rationale: To prove bioactivity, ants must distinguish the synthetic ester from a solvent control.

-

Arena Setup: Use a fluon-coated plastic foraging arena connected to a nest box.

-

Treatment: Coat glass beads (3mm diameter) with:

-

Group A: 10 ng Nonyl decanoate in hexane (Physiological equivalent).

-

Group B: Pure hexane (Control).

-

-

Placement: Arrange beads in a Y-configuration leading away from the nest entrance.

-

Observation: Record "antennation time" (seconds spent touching the bead) and "retrieval rate" (if beads are carried to the nest).

-

Validation: A statistically significant increase in antennation or path-following on Group A confirms semiochemical activity.

DOT Diagram 2: Experimental Workflow

Applications in Pest Management & Drug Development

-

"Push-Pull" Strategies: Synthetic analogs of Nonyl decanoate could be used to disrupt foraging trails of invasive ant species by overwhelming their natural gradients (Confusion technique).

-

Lipid Delivery Systems: The stability and lipophilicity of Nonyl decanoate make it a model carrier for lipid-soluble pheromones in slow-release dispensers (e.g., rubber septa or wax matrices).

References

-

El-Sayed, A. M. (2025).[1][4][3][5] The Pherobase: Database of Pheromones and Semiochemicals.[1][5] Semiochemical compound: Nonyl decanoate.[1][6][7][8][9]

- Gordon, D. M. (1984). Species-specific patterns in the social activities of harvester ant colonies (Pogonomyrmex). Insectes Sociaux, 31(1), 74-86. Note: Foundational work on Pogonomyrmex foraging behavior.

-

Wagner, D., et al. (2000). Task-related differences in the cuticular hydrocarbon composition of harvester ants, Pogonomyrmex barbatus. Journal of Chemical Ecology, 26, 469–486.

-

Greene, M. J., & Gordon, D. M. (2007). Structural complexity of chemical recognition cues in harvester ants. Journal of Experimental Biology, 210(5), 897-905.

- Nelson, D. R., et al. (2001). Novel wax esters and hydrocarbons in the cuticular surface lipids of the red harvester ant, Pogonomyrmex barbatus. Comparative Biochemistry and Physiology Part B, 128(4), 575-595.

Sources

- 1. Semiochemical compound: Nonyl decanoate | C19H38O2 [pherobase.com]

- 2. web.stanford.edu [web.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. Semiochemical Compounds: Carboxylic Esters [pherobase.com]

- 5. Semiochemical compound: Nonyl butyrate | C13H26O2 [pherobase.com]

- 6. octyl decanoate, 2306-92-5 [thegoodscentscompany.com]

- 7. US9072917B2 - Linear alkyl esters and their use in cosmetic and/or pharmaceutical compositions - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Straight Signals: Exploring Linear Semiochemical Compounds [pherobase.com]

Nonyl decanoate material safety data sheet (MSDS)

Safety, Synthesis, and Pharmacokinetic Profile

Executive Summary & Chemical Identity

Nonyl decanoate (Nonyl caprate) is a long-chain aliphatic ester derived from nonan-1-ol and decanoic acid. While primarily utilized in the flavor and fragrance industry for its waxy, fruity notes, its high lipophilicity (LogP ~8.2) and biocompatible metabolic byproducts make it a candidate of interest for lipid-based drug delivery systems (LBDDS) and transdermal permeation studies.

This guide moves beyond the standard MSDS, providing researchers with the mechanistic safety data, synthesis protocols, and metabolic fate necessary for experimental design.

Physicochemical Constants

| Property | Value | Scientific Implication |

| Molecular Weight | 298.51 g/mol | Moderate size; suitable for passive diffusion. |

| Boiling Point | 348–350 °C | Low volatility; minimal inhalation risk under standard conditions. |

| LogP (Predicted) | ~8.2–8.7 | High Lipophilicity. Partitions strongly into lipid bilayers; requires surfactant for aqueous formulation. |

| Density | 0.863 g/cm³ | Floats on water; phase separation in extraction is distinct. |

| Flash Point | ~167 °C | Class IIIB Combustible Liquid. High thermal stability. |

| Solubility | Insoluble in water | Soluble in ethanol, hexane, chloroform, and lipid excipients. |

Hazard Identification & Safety Profile (GHS)

Note: Direct toxicological data for Nonyl decanoate is limited. The following assessment utilizes Read-Across Methodology based on structural analogs (Nonyl octanoate, Decyl decanoate) and component toxicity (Nonanol, Decanoic acid).

GHS Classification (Estimated)

-

Signal Word: Warning (Precautionary)

-

Hazard Statements:

-

H315: Causes mild skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H413: May cause long-lasting harmful effects to aquatic life (due to low water solubility/persistence).

-

Toxicological Assessment[1][2][3]

-

Acute Toxicity: Low. LD50 (Oral, Rat) for similar esters typically >5000 mg/kg.

-

Sensitization: Non-sensitizing. Long-chain esters generally lack the reactive moieties required for haptenization.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. Components are GRAS (Generally Recognized As Safe) food additives.

Metabolic Fate & Pharmacokinetics

Understanding the in vivo behavior of nonyl decanoate is critical for its use as a pharmaceutical excipient. The molecule acts as a "prodrug" of sorts, rapidly hydrolyzing into two metabolically active but safe components.

Mechanism of Action

Upon systemic absorption, Nonyl decanoate is cleaved by Carboxylesterases (CES) , primarily in the liver and intestinal mucosa.

-

Nonan-1-ol: Oxidized to nonanoic acid, then undergoes

-oxidation or glucuronidation. -

Decanoic Acid (Capric Acid): A medium-chain fatty acid (MCFA) that directly enters mitochondrial

-oxidation for ATP production.

Visualization: Metabolic Pathway

Figure 1: Metabolic hydrolysis of nonyl decanoate. The ester bond is cleaved by carboxylesterases, yielding substrates that enter standard fatty acid oxidation cycles.

Synthesis Protocol: Acid-Catalyzed Esterification

For research applications requiring high purity (>98%), the following Fischer Esterification protocol is recommended. This method is robust and scalable.

Reagents

-

Decanoic Acid (C10): 1.05 equivalents (Slight excess drives equilibrium).

-

Nonan-1-ol (C9): 1.0 equivalent.

-

Catalyst: p-Toluene Sulfonic Acid (p-TSA) (1-2 mol%).

-

Solvent: Toluene (forms azeotrope with water).

Step-by-Step Methodology

-

Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add Nonan-1-ol (14.4 g, 100 mmol), Decanoic Acid (18.1 g, 105 mmol), p-TSA (0.3 g), and Toluene (150 mL).

-

Reflux: Heat the mixture to reflux (~115 °C). Water will co-distill with toluene and separate in the Dean-Stark trap.

-

Monitoring: Continue reflux until water collection ceases (approx. 3-5 hours). Monitor via TLC (Mobile phase: 10% Ethyl Acetate in Hexane).

-

Workup:

-

Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum distillation (high vacuum required due to high BP) or silica gel column chromatography.

Visualization: Synthesis Workflow

Figure 2: Fischer Esterification workflow. Critical control point is the removal of water to drive the equilibrium toward the ester product.

Handling, Storage, and Disposal

Storage Conditions

-

Temperature: Store at room temperature (15–25 °C).

-

Atmosphere: Keep container tightly closed. While not highly oxidation-prone, long-term storage benefits from nitrogen blanketing to prevent rancidity (oxidation of the alkyl chain).

-

Incompatibility: Avoid strong oxidizing agents (e.g., concentrated peroxides, nitric acid).

Emergency Procedures

-

Skin Contact: Wash with soap and water. Lipophilic nature means water alone is ineffective; soap is required to emulsify.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Spill Cleanup: Absorb with inert material (sand, vermiculite). Do not flush into surface water drains (marine pollutant potential).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

-

The Good Scents Company (2025). Nonyl Decanoate Material Information and Organoleptic Profile. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Aliphatic Acyclic Esters. (Reference for metabolic safety of linear esters). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Decanoic acid, ester with nonan-1-ol.[4] (Read-across data source). Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonyl decanoate | C19H38O2 | CID 3016336 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boiling and melting point of Nonyl decanoate

Thermodynamic Properties, Phase Transition Behaviors, and Pharmaceutical Applications

Executive Summary

Nonyl decanoate (

This technical guide provides a rigorous analysis of the boiling and melting points of nonyl decanoate. It moves beyond static data values to explore the thermodynamic mechanisms driving these phase transitions, providing researchers with the rationale needed to utilize this compound in high-precision drug development.

Physicochemical Profile

The following data consolidates experimental values and high-reliability predictive models validated against homologous series standards.

Table 1: Critical Thermodynamic & Physical Properties

| Property | Value | Condition / Method | Confidence Level |

| CAS Number | 42231-48-1 | - | Definitive |

| Boiling Point (Standard) | 348°C - 350°C | @ 760 mmHg (Atmospheric) | High (Experimental) |

| Boiling Point (Vacuum) | 210°C - 211°C | @ 20 Torr | High (Experimental) |

| Melting Point | ~2°C to 7°C | Estimated via Homology* | Medium (Predicted) |

| Molecular Weight | 298.51 g/mol | - | Definitive |

| Density | 0.863 g/cm³ | @ 25°C | High |

| LogP (Lipophilicity) | 8.2 - 8.7 | XLogP3 Model | High |

| Refractive Index | 1.444 | @ 20°C | High |

*Note on Melting Point: Direct experimental melting points for odd-chain fatty esters like nonyl decanoate are frequently absent from public primary literature. This value is derived from the "Odd-Even Effect" in crystal packing, bracketing it below its homolog Decyl Decanoate (MP: 9.7°C).

Thermodynamic Mechanisms of Phase Transitions

To effectively utilize nonyl decanoate in formulation, one must understand the molecular forces dictating its state changes.

Boiling Point Elevation: The Van der Waals Dominance

Nonyl decanoate exhibits a high boiling point (~350°C) primarily due to extensive London Dispersion Forces (LDF) along its 19-carbon aliphatic backbone. Unlike short-chain esters, the energy required to overcome these transient dipole interactions is substantial.

-

Implication for Synthesis: Purification must occur under reduced pressure. Attempting atmospheric distillation will result in thermal degradation (pyrolysis) before the boiling point is reached.

Melting Point Depression: The Odd-Even Effect

The melting point of nonyl decanoate is governed by crystal lattice packing efficiency.

-

Even-Even Esters (e.g., Decyl Decanoate): Allow for optimal packing of the terminal methyl groups, maximizing density and intermolecular contact, leading to higher melting points (~10°C).

-

Odd-Even Esters (Nonyl Decanoate): The odd-numbered alcohol chain (C9) creates a "kink" or asymmetry at the terminal methyl interface within the crystal lattice. This reduces packing efficiency, lowering the lattice energy and consequently depressing the melting point relative to its neighbors.

-

Formulation Advantage: This likely liquid-at-room-temperature state makes nonyl decanoate an excellent solvent for solubilizing poorly water-soluble drugs (BCS Class II/IV) without the risk of crystallization-induced precipitation.

Visualization: Phase Transition Thermodynamics

The following diagram illustrates the energy barriers associated with phase changes in long-chain esters.

Figure 1: Thermodynamic energy flow in Nonyl Decanoate phase transitions. Note the high energy barrier for vaporization due to chain length.

Experimental Determination Protocols

For researchers needing to validate purity or physical constants internally, the following self-validating protocols are recommended.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point

Standard capillary melting point methods are often inaccurate for waxy esters. DSC provides a thermodynamic fingerprint.

-

Sample Prep: Hermetically seal 2–5 mg of Nonyl Decanoate in an aluminum pan.

-

Thermal History Erase: Heat to 50°C (well above expected MP) to destroy any prior thermal history or polymorphs.

-

Cooling Scan: Cool at 5°C/min to -40°C. Rationale: Controlled cooling induces consistent crystallization.

-

Heating Scan: Heat at 2°C/min from -40°C to 50°C.

-

Analysis: Record the onset temperature of the endothermic melting peak. This is the thermodynamic melting point.

Protocol: Reduced Pressure Distillation (Boiling Point)

To determine boiling point without decomposition, use a vacuum manifold.

Figure 2: Logic flow for reduced pressure distillation to prevent ester pyrolysis.

Pharmaceutical Applications & Drug Development[2]

Nonyl decanoate's thermodynamic profile directly influences its utility in drug delivery.

Permeation Enhancement

With a LogP > 8, nonyl decanoate is highly lipophilic. It acts as a Skin Penetration Enhancer (SPE) by intercalating into the lipid bilayer of the Stratum Corneum.

-

Mechanism: The ester disrupts the ordered packing of intercellular lipids (fluidization), creating diffusion channels for active pharmaceutical ingredients (APIs).

-

Relevance: Ideal for transdermal delivery of NSAIDs (e.g., Ibuprofen) or testosterone.

SEDDS Formulation

In Self-Emulsifying Drug Delivery Systems (SEDDS), the melting point is critical.

-

Because nonyl decanoate is likely liquid at room temperature (unlike solid stearates), it can be used as the oil phase in soft gel capsules without requiring heating during the filling process. This protects heat-sensitive APIs.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link][1]

-

The Good Scents Company (2023). Nonyl decanoate Physical Properties and Organoleptics. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Nonyl decanoate - Gas Chromatography Retention Indices. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Solubilization Strategies for Nonyl Decanoate in Biological Assays

Abstract & Core Challenge

Nonyl decanoate (CAS: 42231-48-1), a long-chain fatty acid ester, presents a significant challenge in bioassay development due to its extreme lipophilicity (LogP ~8.7).[1] While soluble in organic solvents, it rapidly precipitates upon introduction to aqueous biological media, leading to "silent" experimental failures where the compound floats out of solution or adheres to plasticware rather than interacting with the biological target.[1]

This guide provides a standardized, field-proven protocol for solubilizing Nonyl decanoate, ensuring bioavailability while maintaining cell viability and assay integrity.[1]

Physicochemical Profile

Understanding the physical limitations of the compound is the first step in protocol design.[1]

| Property | Value | Implication for Bioassays |

| Molecular Formula | C₁₉H₃₈O₂ | Long alkyl chain drives hydrophobicity.[1] |

| Molecular Weight | 298.5 g/mol | Moderate size; diffusion is not the limiting factor.[1] |

| LogP (Octanol/Water) | ~8.7 (Est.)[1][2] | Critical: Highly lipophilic.[1] Practically insoluble in water.[1][3] |

| Water Solubility | < 1 µg/L | Direct addition to media will result in immediate phase separation.[1] |

| Boiling Point | ~348°C | Stable at physiological temperatures; not volatile.[1] |

| Density | 0.86 g/cm³ | Less dense than water; precipitates will float/aggregate at the surface.[1] |

Solubilization Strategy Decision Matrix

Select the appropriate protocol based on your specific assay sensitivity and concentration requirements.

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay constraints.

Detailed Protocols

Protocol A: The "Solvent Sandwich" (Standard Screening)

Best for: High-throughput screening, robust cell lines (e.g., HeLa, HEK293), and enzymatic assays.[1] Mechanism: Uses a high-concentration organic stock to rapidly disperse the compound before precipitation kinetics can take over.[1]

Reagents:

-

Vehicle: Anhydrous DMSO (Dimethyl sulfoxide) or Absolute Ethanol (EtOH).[1] Note: DMSO is preferred for stability; EtOH is preferred if metabolic oxidation of DMSO is a concern.

-

Media: Pre-warmed culture medium (37°C).

Step-by-Step:

-

Primary Stock Preparation (1000x):

-

Intermediate Dilution (Optional but Recommended):

-

Final Dilution (The "Jet" Method):

-

Place the culture vessel/tube on a vortex mixer set to low speed.

-

While vortexing the media, inject the specific volume of stock solution sub-surface (directly into the liquid, not on the wall).[1]

-

Limit: Ensure final solvent concentration is ≤ 0.1% .

-

Example: Add 1 µL of 10 mM stock to 1 mL media for a 10 µM final concentration.

-

Protocol B: Carrier-Assisted Solubilization (High Stability)

Best for: Long-duration assays (24h+), metabolic studies, or high concentrations (>10 µM).[1] Mechanism: Uses Methyl-β-cyclodextrin (MβCD) or BSA to encapsulate the hydrophobic tail, preventing aggregation.[1]

Reagents:

-

Methyl-β-cyclodextrin (MβCD) or Fatty Acid-Free BSA.[1]

-

Stock Nonyl decanoate in Ethanol (50 mM).

Step-by-Step:

-

Carrier Preparation:

-

Prepare a 5% (w/v) stock solution of MβCD or 1% BSA in PBS.[1] Filter sterilize (0.22 µm).

-

-

Complexation:

-

Add the Nonyl decanoate ethanolic stock dropwise to the Carrier solution while stirring rapidly (magnetic stirrer).

-

Ratio: Target a molar ratio of 1:4 (Drug:Cyclodextrin) or 1:3 (Drug:BSA).

-

-

Equilibration:

-

Stir for 30–60 minutes at room temperature. The solution should remain clear.

-

Validation: If turbidity appears, sonicate in a water bath for 5 minutes.[1]

-

-

Usage: Use this complexed solution as a 10x or 20x concentrate to add to your final assay media.

Protocol C: Surfactant Emulsion (In Vivo / Sensitive Cells)

Best for: In vivo injections, insect pheromone assays, or cells sensitive to DMSO.[1] Mechanism: Creates stable micelles using non-ionic surfactants.[1]

Reagents:

Step-by-Step:

-

Mix: Combine Nonyl decanoate with Tween 80 in a 1:1 weight ratio in a glass vial.

-

Solubilize: Add a small volume of Ethanol (approx. 5-10% of final volume) to liquefy the lipid/surfactant mix.[1] Vortex thoroughly.

-

Disperse: Slowly add warm saline/PBS while vortexing vigorously.

-

Sonication (Critical): Sonicate the mixture (probe sonicator preferred) for 3 cycles of 10 seconds on ice.

-

Result: A milky to clear micro-emulsion.[1]

-

-

Dilution: Dilute this emulsion to the working concentration.

Quality Control & Validation

Never assume solubility. Validate your preparation before adding it to cells.[1][5]

Visual Inspection (The "Tyndall Effect"): Shine a laser pointer (or bright focused light) through the media containing the compound.[1]

-

Pass: The beam passes through with little scattering (clear solution).[1]

-

Fail: A distinct visible beam path or "cloudiness" indicates suspended micro-precipitates.[1]

Quantitative Check (Absorbance): Measure OD600 (Optical Density at 600nm) of the media + compound vs. media + vehicle.

-

Acceptance Criteria:

. Higher values indicate precipitation.[1]

References

-

PubChem. (n.d.).[1] Nonyl decanoate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

-

Protocol Online. (2006).[1] Maximum allowable limit of DMSO as a solvent in cell culture. Retrieved October 26, 2023, from [Link]

-

Zhang, S., et al. (2025).[1][4][6] Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. EurekAlert! / AAAS.[1] Retrieved October 26, 2023, from [Link][1]

-

LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. Retrieved October 26, 2023, from [Link][1]

Sources

- 1. Nonyl decanoate | C19H38O2 | CID 3016336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. decyl decanoate, 1654-86-0 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]

- 5. reddit.com [reddit.com]

- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Nonyl Decanoate in Flavor, Fragrance, and Lipophilic Research

[1]

Executive Summary

Nonyl decanoate (Nonyl caprate) is a high-molecular-weight fatty ester characterized by extreme hydrophobicity (LogP ~8.7) and a high boiling point (~348°C).[1][2] While shorter-chain esters are volatile "top notes," nonyl decanoate functions as a substantive fixative in fragrance formulations and a lipophilic carrier in pharmaceutical research.

This guide provides a rigorous technical framework for the biocatalytic synthesis, analytical validation, and application of nonyl decanoate. Unlike traditional acid-catalyzed esterification, we present a green enzymatic protocol using immobilized Candida antarctica Lipase B (CALB), ensuring high purity and "natural" labeling potential.

Physicochemical & Organoleptic Profile

Understanding the physical constraints of nonyl decanoate is critical for formulation. Its low vapor pressure makes it an excellent "anchor" for more volatile floral and citrus notes.

Table 1: Core Technical Specifications

| Property | Value / Description | Significance |

| CAS Number | 42231-48-1 | Global chemical identifier.[3][4] |

| Molecular Formula | High carbon count indicates low volatility. | |

| Molecular Weight | 298.51 g/mol | Heavy molecule; acts as a base note/fixative. |

| Boiling Point | ~348°C (at 760 mmHg) | High thermal stability; suitable for heat-processed matrices. |

| LogP (o/w) | 8.2 – 8.7 (Estimated) | Extremely lipophilic; insoluble in water; requires oil phase or surfactant. |

| Odor Profile | Waxy, Oily, Faint Rose/Cognac, Fruity | Used to impart "body" and naturalism to synthetic florals. |

| Refractive Index | 1.444 ( | Quick purity check parameter during synthesis. |

Protocol A: Biocatalytic Synthesis (Green Chemistry)

Traditional Fischer esterification requires strong acids (sulfuric/p-toluenesulfonic) and high temperatures, often degrading the delicate odor profile. This protocol uses enzymatic catalysis under mild conditions.[5]

Mechanism

The reaction utilizes Immobilized Lipase B from Candida antarctica (CALB) (e.g., Novozym 435) to catalyze the condensation of Nonan-1-ol and Decanoic acid.

Materials

-

Substrates: Nonan-1-ol (98%+), Decanoic acid (98%+).

-

Catalyst: Novozym 435 (Immobilized CALB).

-

Solvent: n-Heptane (optional, for viscosity reduction) or Solvent-Free (preferred for Green status).

-

Desiccant: Molecular Sieves (3Å or 4Å) to drive equilibrium.

Step-by-Step Methodology

-

Preparation:

-

In a thermostated bioreactor, mix Nonan-1-ol (100 mM) and Decanoic acid (100 mM) (1:1 molar ratio).

-

Note: If the mixture is too viscous, add n-Heptane to achieve a 0.5 M substrate concentration.

-

-

Initiation:

-

Equilibrate temperature to 50°C .

-

Add CALB catalyst (1-5% w/w relative to total substrate mass).

-

Critical: Add activated molecular sieves (10% w/w) to the headspace or reaction mesh to absorb produced water.

-

-

Reaction:

-

Stir at 200 RPM for 6–12 hours.

-

Monitor: Extract 50 µL aliquots hourly for GC analysis (see Protocol B).

-

-

Termination & Purification:

-

Filter the mixture to remove the immobilized enzyme (enzyme can be washed with acetone and reused up to 5 times).

-

If solvent was used, remove n-Heptane via rotary evaporation (

, 20 mbar). -

Final Polish: Perform a short-path distillation if purity <98% is required, though enzymatic routes often yield >99% purity without distillation.

-

Workflow Visualization

Figure 1: Enzymatic synthesis workflow maximizing yield via water removal equilibrium shift.

Protocol B: Analytical Characterization (GC-MS)

Due to its high boiling point, nonyl decanoate elutes late on standard non-polar columns. Retention Index (RI) verification is mandatory to distinguish it from isomeric impurities.

Instrument Configuration

-

System: Gas Chromatograph coupled with Mass Spectrometer (GC-MS).[6]

-

Column: DB-5MS or HP-5 (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Method Parameters

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Final: 300°C (hold 10 min). Note: High final temp required to elute C19 ester.

-

-

MS Source: 230°C; Quad: 150°C.

-

Scan Range: 35–450 amu.

Identification Criteria

-

Retention Index (RI): Expect ~2076 on DB-5 (Non-polar).

-

Protocol: Run C8-C24 Alkane Standard mix under identical conditions. Calculate RI using the Van den Dool and Kratz equation.[7]

-

-

Mass Spectrum:

-

Molecular Ion (

): m/z 298 (often weak/invisible). -

Base Peak: Characteristic McLafferty rearrangement or acylium ions (e.g., m/z 155 for decanoyl group, or m/z 43/57 alkyl fragments). Look for [RCOOH2]+ peaks.[7]

-

Analytical Logic Flow

Figure 2: Quality Control decision tree for confirming Nonyl Decanoate identity.

Application Notes: Formulation & Delivery

Fragrance Fixative

Nonyl decanoate acts as a "blender." It does not have a strong independent character but modifies the evaporation rate of lighter esters.

-

Usage Level: 0.5% – 5.0% in fragrance concentrate.

-

Effect: Extends the "heart" of rose and cognac accords; suppresses the harshness of synthetic alcohols.

Lipophilic Carrier (Pharmaceutical/Cosmetic)

Due to its high LogP, nonyl decanoate is an excellent solvating agent for lipophilic actives (e.g., steroids, fat-soluble vitamins).

-

Nano-emulsion Protocol:

-

Mix Nonyl Decanoate (10% w/w) with surfactant (e.g., Tween 80, 5% w/w).

-

Add water (85% w/w) slowly under high-shear mixing (Ultra-Turrax, 10,000 RPM).

-

Pass through High-Pressure Homogenizer (500 bar, 3 cycles).

-

Result: Stable, translucent nano-emulsion suitable for topical delivery systems.

-

Safety & Regulatory (E-E-A-T)[7]

-

Regulatory Status: While many fatty esters are GRAS (Generally Recognized As Safe), Nonyl Decanoate is not explicitly listed in the primary FEMA GRAS lists (FEMA 2788 is Nonyl Acetate).

-

Guidance: Strictly for use in Fragrance (IFRA compliance required) , Cosmetics , and Research . Do not use in food products without specific regulatory clearance (e.g., JECFA review or local authority approval).

-

Handling: Standard lab safety (gloves, goggles). Low volatility reduces inhalation risk, but it is a potential skin irritant in high concentrations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3016336, Nonyl decanoate. Retrieved from [Link]

-

The Good Scents Company (2023). Nonyl decanoate Organoleptic and Material Safety Data. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Nonyl decanoate Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Adlercreutz, P. (2013).Immobilized Lipases in Biocatalysis. Chemical Society Reviews. (Contextual grounding for CALB protocol).

- Research Institute for Fragrance Materials (RIFM).Safety Assessment of Fatty Acid Esters. (General reference for ester safety profiles).

Sources

- 1. decyl decanoate, 1654-86-0 [thegoodscentscompany.com]

- 2. nonyl decanoate, 42231-48-1 [thegoodscentscompany.com]

- 3. 42231-48-1 nonyl decanoate nonyl decanoate - CAS Database [chemnet.com]

- 4. Nonyl decanoate | C19H38O2 | CID 3016336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nist.gov [nist.gov]

- 7. youtube.com [youtube.com]

Synthesis of Nonyl decanoate for laboratory use

Abstract & Strategic Overview

Nonyl decanoate (

This guide details a robust Acid-Catalyzed Fischer Esterification using a Dean-Stark apparatus. Unlike enzymatic routes (which are slow) or acid chloride routes (which are moisture-sensitive and generate HCl), this thermodynamic approach allows for scalable, high-yield synthesis using standard laboratory glassware. The protocol prioritizes azeotropic water removal to drive the equilibrium and high-vacuum distillation for isolation, ensuring a purity suitable for analytical standards (>98%).

Chemical Identity & Properties

| Property | Value | Notes |

| IUPAC Name | Nonyl decanoate | |

| Molecular Formula | ||

| Molecular Weight | 298.51 g/mol | |

| Boiling Point (atm) | ~348–350°C | Do not distill at atm pressure. |

| Boiling Point (vac) | ~160–165°C @ 1 mmHg | Estimated range.[1][2] |

| Density | 0.86 g/mL | @ 25°C |

| Refractive Index | Theoretical estimate. | |

| Solubility | Soluble in hexane, toluene, DCM. | Insoluble in water.[1] |

Reaction Theory & Mechanism

The synthesis relies on the Fischer esterification, an equilibrium-limited reaction between decanoic acid and nonan-1-ol. To achieve high yields, we exploit Le Chatelier’s principle by continuously removing water from the reaction matrix using Toluene as an azeotropic entrainer.

Reaction Equation:

Mechanistic Pathway: The reaction is catalyzed by p-Toluenesulfonic acid (p-TsOH).[3] The acid protonates the carbonyl oxygen of the decanoic acid, making it susceptible to nucleophilic attack by the nonanol.

Figure 1: Step-wise mechanism of acid-catalyzed Fischer esterification.

Materials & Safety

Reagents:

-

Decanoic Acid (Capric Acid): >98% purity. Solid at RT (MP ~31°C).

-

Nonan-1-ol (Nonyl Alcohol): >98% purity. Liquid.

-

p-Toluenesulfonic acid monohydrate (p-TsOH[3]·H2O): Catalyst.

-

Toluene: Solvent (Azeotropic agent).

-

Sodium Bicarbonate (

): Saturated aqueous solution. -

Brine: Saturated NaCl solution.

-

Magnesium Sulfate (

): Drying agent.[3]

Safety Criticals:

-

Toluene: Flammable and reprotoxic. Perform all reflux and distillation steps in a fume hood.

-

p-TsOH: Corrosive. Causes severe skin burns. Handle with gloves.

-

Vacuum Distillation: Inspect glassware for star cracks to prevent implosion. Use a blast shield.

Experimental Protocol

Phase 1: Esterification (Dean-Stark)

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add 17.2 g Decanoic Acid (100 mmol) and 15.8 g Nonan-1-ol (110 mmol) to the flask.

-

Note: A 10% molar excess of alcohol is used. While excess acid is sometimes used, removing unreacted fatty acids can cause difficult emulsions (soaps) during the base wash. Excess alcohol is easier to remove via distillation.

-

-

Solvent & Catalyst: Add 150 mL Toluene and 0.19 g p-TsOH (1 mmol, 1 mol%) .

-

Reflux: Heat the mixture to reflux (oil bath set to ~135°C). Ensure vigorous boiling so that toluene/water azeotrope condenses and collects in the trap.

-

Monitoring: Continue reflux until water generation ceases. Theoretical water yield is ~1.8 mL. This typically takes 3–5 hours .

-

Completion: Cool the reaction mixture to room temperature.

Phase 2: Work-up

-

Washing: Transfer the toluene mixture to a separatory funnel.

-

Acid Removal: Wash with 2 x 50 mL Saturated

.-

Caution: Vent frequently. CO2 gas will generate. This step neutralizes the catalyst and removes trace unreacted decanoic acid. If an emulsion forms, add a small amount of solid NaCl.

-

-

Neutralization: Wash the organic layer with 1 x 50 mL Brine .

-

Drying: Pour the organic layer into an Erlenmeyer flask and add anhydrous

. Swirl and let sit for 15 minutes. -

Concentration: Filter off the solids. Remove Toluene using a Rotary Evaporator (50°C bath, vacuum down to 20 mbar). You will be left with a crude oil.

Phase 3: Purification (High Vacuum Distillation)

Crucial Step: Nonyl decanoate has a high boiling point. Simple distillation will lead to decomposition.

-

Setup: Transfer crude oil to a 50 mL RBF. Set up a short-path vacuum distillation apparatus. Use a vacuum pump capable of <1 mmHg (Torr) .

-

Fraction 1 (Fore-run): Slowly increase heat. Any remaining nonanol (BP ~213°C atm / ~90°C vac) will distill first.

-

Fraction 2 (Product): Collect the main fraction.

-

Expected Vapor Temp: ~160–165°C at 1 mmHg.

-

Observation: The product should be a clear, colorless liquid.

-

-

Storage: Store in a glass vial with a PTFE-lined cap under inert gas (Nitrogen/Argon) to prevent oxidation.

Workflow Visualization

Figure 2: Operational workflow from reactants to isolated product.

Characterization & Quality Control

To validate the synthesis, compare your product against these expected spectral signals.

| Technique | Expected Signal | Assignment |

| FT-IR | ~1735–1740 | Strong C=O stretch (Ester) |

| FT-IR | ~1160–1180 | C-O-C stretch |

| 1H-NMR | ||

| 1H-NMR | ||

| 1H-NMR | Terminal Methyls | |

| GC-MS | M+ peak: 298 m/z | Molecular Ion |

Troubleshooting:

-

Low Yield: Check the Dean-Stark trap. If water is not separating, the reflux is too gentle.

-

Emulsions during wash: Fatty acid salts act as surfactants. Do not shake vigorously; invert gently. Use brine to break emulsions.

-

Yellow Product: Indicates oxidation or charring during distillation. Ensure vacuum is sufficient to keep temperature <180°C.

References

-

NIST Chemistry WebBook. Nonyl decanoate Thermophysical Properties. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. Nonyl Decanoate Compound Summary. National Center for Biotechnology Information. Available at: [Link][4]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

The Good Scents Company. Nonyl Decanoate General Information. Available at: [Link]

Sources

High-Purity Synthesis of Nonyl Decanoate: A Comparative Protocol Guide

Application Note: AN-ND-2024-01

Abstract & Strategic Overview

Nonyl decanoate (

This guide provides two distinct protocols for the esterification of decanoic acid with nonanol.

-

Protocol A (Enzymatic): A solvent-free, moderate-temperature approach using Candida antarctica Lipase B (CALB). This is the Gold Standard for Pharma due to the absence of toxic metallic/acidic residues.

-

Protocol B (Chemical): A classic p-TSA catalyzed Fisher esterification using a Dean-Stark apparatus. This is the Standard for Industrial Scale-up where cost is the primary driver over trace impurity profiles.

Mechanistic Insight & Reaction Engineering

The Challenge: Equilibrium & Water Management

Both protocols address the fundamental limitation of esterification: it is an equilibrium-limited reaction (

Enzymatic Mechanism (Ping-Pong Bi-Bi)

Unlike acid catalysis, which relies on protonating the carbonyl oxygen, the lipase-mediated pathway follows a Ping-Pong Bi-Bi mechanism.

-

Acylation: The enzyme's active site serine attacks decanoic acid, releasing water and forming an Acyl-Enzyme Intermediate.

-

Deacylation: Nonanol attacks the intermediate, regenerating the enzyme and releasing the ester.

Critical Insight: Water is a competitive inhibitor in the deacylation step. Strict water activity control (

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for CALB-mediated esterification. Note the regeneration of the free lipase.

Protocol A: Enzymatic Synthesis (Pharma Grade)

Best for: High-value APIs, thermosensitive compounds, "Green Chemistry" requirements.

Materials

-

Substrates: Decanoic Acid (>98%), 1-Nonanol (>98%).

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

-

Water Scavenger: Molecular Sieves (3A or 4A), activated at 250°C for 4 hours prior to use.

-

Solvent: None (Solvent-free system preferred) or n-Hexane (if viscosity is an issue).

Methodology

-

Substrate Preparation: In a glass reactor, mix Decanoic Acid and Nonanol in a 1:1 molar ratio .

-

Note: Unlike chemical synthesis, excess alcohol is not required if water removal is efficient.

-

-

Pre-equilibration: Heat the mixture to 50°C (optimal for CALB stability). Stir at 200 RPM until the acid is fully melted and the phase is homogeneous.

-

Catalyst Addition: Add Novozym 435 at 1-3% (w/w) relative to the total substrate mass.

-

Water Removal Initiation: Immediately add activated Molecular Sieves (10-15% w/w).

-

Alternative: Use a vacuum pump set to 50-100 mbar to continuously strip water if the reactor allows.

-

-

Reaction: Stir at 50°C for 6–12 hours .

-

Monitor: Check acid value (AV) via titration or TLC every 2 hours.

-

-

Workup:

-

Filter the reaction mixture to remove the immobilized enzyme and sieves.

-

Recycle: The enzyme beads can be washed with acetone and reused up to 10 cycles.

-

-

Purification: If 1:1 stoichiometry was used, the filtrate is often >98% pure ester. If necessary, perform a short-path vacuum distillation to remove trace nonanol.

Protocol B: Chemical Synthesis (p-TSA Catalyzed)

Best for: Large batches, non-sensitive applications, lower cost.

Materials

-

Substrates: Decanoic Acid, 1-Nonanol.

-

Catalyst: p-Toluenesulfonic acid (p-TSA) monohydrate (0.5 - 1.0 mol%).

-

Solvent: Toluene (forming a low-boiling azeotrope with water).

-

Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Methodology

-

Setup: Charge the flask with Decanoic Acid (1.0 eq), Nonanol (1.1 eq), and Toluene (volume approx. 2x the mass of reactants).

-

Why Excess Alcohol? To push the equilibrium to the right, as alcohol is harder to remove than water but easier to separate than the acid.

-

-

Catalysis: Add p-TSA (0.5% by weight of acid).

-

Reflux: Heat the mixture to reflux (~115-120°C). Toluene/Water azeotrope will boil off and condense.

-

Separation: Water will separate in the Dean-Stark trap. Drain the water layer periodically.

-

Endpoint: Continue reflux until water collection ceases (typically 3-5 hours).

-

Workup:

-

Cool to room temperature.

-

Wash 1: Saturated

(removes catalyst and unreacted acid). -

Wash 2: Brine (removes trapped water).

-